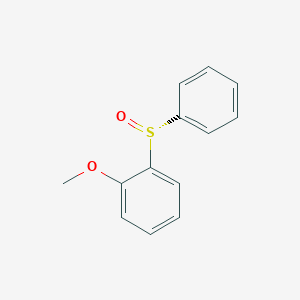

(R)-O-Anisyl phenyl sulfoxide

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-methoxy-2-[(R)-phenylsulfinyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2S/c1-15-12-9-5-6-10-13(12)16(14)11-7-3-2-4-8-11/h2-10H,1H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYIPSPJAHHQKW-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[S@](=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R O Anisyl Phenyl Sulfoxide and Its Derivatives

Stereoselective Synthesis Approaches

Stereoselective synthesis provides direct access to enantioenriched sulfoxides, avoiding the need for resolving racemic mixtures. These approaches can be broadly categorized based on the key bond-forming step: the formation of the sulfur-oxygen bond or a sulfur-carbon bond. nih.govacs.org

The most direct and widely explored route to chiral sulfoxides is the enantioselective oxidation of prochiral sulfides. researchgate.nettandfonline.comucc.ie This method involves the transfer of an oxygen atom to one of the two lone pairs of electrons on the sulfur atom, guided by a chiral catalyst or reagent. The primary challenge is to achieve high enantioselectivity while preventing overoxidation to the corresponding achiral sulfone. wiley-vch.deorganic-chemistry.org

Catalytic asymmetric sulfide (B99878) oxidation using transition metal complexes is a highly attractive method because only a small amount of the chiral inductor is required. ucc.ie Titanium and vanadium complexes have been extensively studied and are among the most effective systems. ingentaconnect.combenthamdirect.com

Titanium-based Systems: The pioneering work by the groups of Kagan and Modena in 1984 demonstrated that a modified Sharpless epoxidation reagent, composed of titanium (IV) isopropoxide, diethyl tartrate (DET), and an alkyl hydroperoxide, could effectively oxidize prochiral sulfides to chiral sulfoxides. ingentaconnect.combenthamdirect.combenthamdirect.com The Kagan method, often referred to as the Kagan-Sharpless reagent, became a benchmark in the field. tandfonline.com The system's enantioselectivity is highly dependent on the stoichiometry of the components, particularly the presence of water. ingentaconnect.com Various chiral ligands, such as (R)-1,1'-bi-2-naphthol (BINOL), have also been successfully employed with titanium catalysts to achieve high enantiomeric excess (ee). ingentaconnect.com For example, the oxidation of methyl p-tolyl sulfide using a Ti(Oi-Pr)₄/(R)-BINOL/H₂O system can yield the corresponding sulfoxide (B87167) with up to 96% ee. ingentaconnect.com

Vanadium-based Systems: Vanadium complexes, particularly those with chiral Schiff base (salen and salan) ligands, have emerged as powerful catalysts for asymmetric sulfoxidation. ucc.ieorganic-chemistry.org These systems can utilize environmentally benign oxidants like hydrogen peroxide. organic-chemistry.org The high reactivity and enantioselectivity of vanadium-salan catalysts have been demonstrated for a range of sulfides. organic-chemistry.org Optimization of the ligand structure, solvent, and temperature is crucial for achieving high yields and enantioselectivity. organic-chemistry.org For instance, a vanadium-salan complex has been used for the efficient oxidation of various sulfides, yielding products with high ee. organic-chemistry.org

| Sulfide | Catalyst System | Oxidant | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref |

| Methyl p-tolyl sulfide | Ti(Oi-Pr)₄ / (R)-BINOL / H₂O | TBHP | CCl₄ | -20 | 88 | 96 | ingentaconnect.com |

| Methyl p-chlorophenyl sulfide | Ti(salen) complex | UHP | - | 0 | 88 | 99 | ucc.ie |

| Thioanisole | Vanadium-Salan complex | H₂O₂ | CHCl₃ | - | High | High | organic-chemistry.org |

| p-Bromophenyl methyl sulfide | VO(acac)₂ / (S)-ligand | H₂O₂ | CH₂Cl₂ | 25 | 78 | 99 | orgsyn.org |

TBHP: tert-Butyl hydroperoxide; UHP: Urea-hydrogen peroxide adduct; BINOL: 1,1'-Bi-2-naphthol; Salen: Bis(salicylidene)ethylenediamine derivative.

The use of stoichiometric chiral oxidants offers a metal-free alternative for asymmetric sulfoxidation. tandfonline.com Among these, chiral N-sulfonyloxaziridines, developed extensively by Franklin A. Davis, are highly effective reagents for transferring an oxygen atom with high enantioselectivity. acs.orgchempedia.infowikipedia.org These reagents are stable, crystalline solids. chempedia.info The stereochemical outcome of the oxidation is dictated by the specific structure of the oxaziridine (B8769555), allowing for predictable synthesis of either the (R) or (S) sulfoxide enantiomer. chempedia.inforesearchgate.net

The oxidation mechanism involves the nucleophilic attack of the sulfide on the electrophilic oxygen atom of the oxaziridine ring. acs.org The high degree of stereocontrol arises from the well-defined transition state, where steric interactions direct the sulfide to approach from the less hindered face. chempedia.info While effective, a key drawback of this method is the need for a stoichiometric amount of the often complex and expensive chiral oxidant. nih.gov

| Sulfide | Chiral Oxaziridine | Solvent | Yield (%) | ee (%) | Ref |

| Methyl p-tolyl sulfide | (+)-(Camphorylsulfonyl)oxaziridine | CCl₄ | 95 | 95 | wikipedia.org |

| Phenyl benzyl (B1604629) sulfide | (+)-(Camphorylsulfonyl)oxaziridine | CCl₄ | 92 | 80 | wikipedia.org |

| Thioanisole | Chiral N-alkyl oxaziridine + MsOH | - | - | Modest | nih.gov |

Biocatalysis provides a green and highly selective approach to chiral sulfoxides. acsgcipr.org Enzymes such as monooxygenases (e.g., Baeyer-Villiger monooxygenases, BVMOs) and peroxidases can catalyze the oxidation of prochiral sulfides with excellent enantioselectivity under mild, aqueous conditions. acsgcipr.orgresearchgate.net Whole-cell systems or isolated enzymes can be employed. ucc.ie While many microorganisms can oxidize sulfides, a significant challenge is preventing overoxidation to the sulfone. researchgate.netorientjchem.org

Recently, hybrid methods combining biocatalysis with other catalytic systems have been developed. nih.gov One such strategy is a cyclic deracemization process, which couples the highly enantioselective reduction of one sulfoxide enantiomer by an enzyme (e.g., methionine sulfoxide reductase, Msr) with a non-selective re-oxidation of the resulting sulfide. nih.govnih.govacs.org This approach allows for the conversion of a racemic sulfoxide into a single enantiomer in high yield and optical purity. nih.gov For example, a system combining an (S)-selective Msr with a photocatalyst for the non-selective oxidation step has been shown to produce (R)-sulfoxides with >99% ee. nih.gov

The Andersen synthesis, first reported in 1962, is a classic and reliable method for preparing enantiomerically pure sulfoxides. illinois.edumedcraveonline.com This approach is based on the nucleophilic substitution of an organometallic reagent, typically a Grignard reagent, on a diastereomerically pure sulfinate ester derived from a chiral alcohol. wiley-vch.demedcraveonline.com

The most commonly used chiral auxiliary is (-)-menthol. illinois.edu The reaction of a sulfinyl chloride (e.g., p-toluenesulfinyl chloride) with (-)-menthol produces a mixture of diastereomeric menthyl sulfinates. medcraveonline.com These diastereomers can be separated by fractional crystallization. Subsequent treatment of a single, pure diastereomer with a Grignard reagent (e.g., o-anisylmagnesium bromide) proceeds with complete inversion of configuration at the sulfur center, yielding the corresponding sulfoxide with very high enantiopurity. illinois.edumedcraveonline.com The predictability and high fidelity of this stereochemical outcome make the Andersen synthesis a valuable tool, especially for preparing aryl sulfoxides. medcraveonline.com

The Friedel-Crafts reaction can be adapted for the synthesis of sulfoxides through the electrophilic sulfinylation of aromatic compounds. nih.govacs.org This reaction typically involves treating an aromatic ring, such as anisole, with a sulfinylating agent like a sulfinyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). orgsyn.org

While this method is effective for forming the sulfur-carbon bond and constructing the basic diaryl sulfoxide skeleton, traditional Friedel-Crafts sulfinylation reactions produce racemic products as they are typically performed without a source of chiral induction. nih.govacs.org Recent advancements have explored green chemistry approaches, such as performing the reaction in water or ionic liquids, but these generally still lead to racemic sulfoxides. nih.govacs.org Consequently, this method is less common for the direct asymmetric synthesis of compounds like (R)-O-Anisyl phenyl sulfoxide compared to enantioselective oxidation or the Andersen synthesis. nih.gov

Kinetic Resolution Strategies for Sulfoxide Enantiopurity

Kinetic resolution is a widely employed technique for the separation of enantiomers from a racemic mixture. This approach relies on the differential rate of reaction of each enantiomer with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in high enantiomeric excess. For the production of enantiopure this compound, several kinetic resolution strategies applicable to aryl sulfoxides can be considered. These methods often involve enzymatic or metal-catalyzed processes.

One prominent metal-catalyzed approach is the vanadium-catalyzed oxidation of a racemic sulfoxide. In this process, one enantiomer is preferentially oxidized to the corresponding sulfone, leaving the unreacted sulfoxide enriched in the other enantiomer. The efficiency of this kinetic resolution is dependent on the chiral ligand employed, the solvent, and the reaction temperature. For instance, vanadium complexes with chiral Schiff base ligands have been demonstrated to be effective for the kinetic resolution of various alkyl aryl sulfoxides. organic-chemistry.org Optimal results are often achieved at lower temperatures, for example, 0°C in chloroform, which can lead to high enantioselectivity and yield. organic-chemistry.org

Enzymatic kinetic resolution offers a green and highly selective alternative. Lipases, for example, can catalyze the enantioselective acylation or hydrolysis of sulfoxides bearing a suitable functional group. While direct enzymatic resolution of O-Anisyl phenyl sulfoxide itself is not extensively documented, the principle has been successfully applied to other chiral alcohols and sulfoxides, achieving high enantiomeric excesses. nih.gov

Another strategy involves the hydrogenative kinetic resolution of vinyl sulfoxides using rhodium complexes with phosphine-phosphite ligands as catalysts. nih.gov This method has proven effective for a range of aralkyl and aryl vinyl sulfoxides, yielding both the recovered sulfoxide and the reduced product in excellent yields and high enantioselectivities. nih.gov Furthermore, Pd(II)-catalyzed enantioselective C-H alkynylation has been reported as a method for the kinetic resolution of 2-(arylsulfinyl)pyridines, providing both the alkynylated product and the recovered sulfoxide with high enantiopurity.

| Catalyst/Enzyme | Substrate | Resolution Strategy | Enantiomeric Excess (ee) of Recovered Sulfoxide | Reference |

| Vanadium-Salan Complex | Racemic Alkyl Aryl Sulfoxides | Oxidative Kinetic Resolution | High | acs.org |

| Rh-phosphine-phosphite | Racemic Aryl Vinyl Sulfoxides | Hydrogenative Kinetic Resolution | Up to 99% | nih.gov |

| Novozym 435 (Lipase) | Racemic 1-phenyl 1-propanol | Enantioselective Esterification | 95% (for S-enantiomer) | nih.gov |

Strategies for Chemical Modification and Derivatization

The chemical modification of this compound can lead to the synthesis of novel derivatives with tailored electronic and steric properties, potentially enhancing their reactivity and selectivity in various applications. These modifications can be targeted at the anisyl moiety, the phenyl ring, or the sulfoxide group itself.

The anisyl group in this compound possesses a methoxy (B1213986) substituent, which is an ortho-, para-directing group for electrophilic aromatic substitution. This allows for the introduction of a variety of functional groups at the positions ortho and para to the methoxy group. Potential electrophilic substitution reactions include:

Nitration: Introduction of a nitro group, which can be further reduced to an amino group, allowing for a wide range of subsequent derivatizations.

Halogenation: Incorporation of bromine or chlorine atoms, which can serve as handles for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups to modify the steric and electronic properties of the anisyl ring.

The sulfoxide group can also act as a directing group for ortho-C-H functionalization, providing an alternative route to functionalize the anisyl ring. nih.govresearchgate.net

The phenyl ring of this compound can also be subjected to chemical modifications. The sulfoxide group is a deactivating, meta-directing group for electrophilic aromatic substitution. Therefore, electrophilic substitution on the phenyl ring will predominantly occur at the meta position.

Conversely, the phenyl ring can be rendered susceptible to nucleophilic aromatic substitution (SNAr) if a suitable leaving group (e.g., a halogen) is present at a position activated by an electron-withdrawing group. While the sulfoxide group itself is not a strong activating group for SNAr, the introduction of other electron-withdrawing groups, such as a nitro group, could facilitate such reactions.

The synthesis of novel sulfoxide analogues based on the this compound scaffold can be achieved by combining the functionalization strategies mentioned above. The goal is to create derivatives with improved performance as chiral auxiliaries or ligands in asymmetric synthesis.

For instance, introducing electron-donating groups on the anisyl ring could enhance the nucleophilicity of the sulfoxide oxygen, potentially increasing its coordinating ability with metal centers in catalysis. Conversely, introducing electron-withdrawing groups on the phenyl ring could modulate the Lewis acidity of a coordinated metal, thereby influencing the selectivity of the catalyzed reaction.

The synthesis of sterically more demanding analogues, by introducing bulky substituents at the ortho positions of either aromatic ring, could lead to enhanced enantioselectivity in asymmetric transformations where the sulfoxide acts as a chiral ligand or auxiliary. The strategic placement of functional groups capable of secondary interactions (e.g., hydrogen bonding) could also be exploited to improve stereocontrol.

** R O Anisyl Phenyl Sulfoxide As a Chiral Auxiliary in Diastereoselective Reactions**

Mechanisms of Diastereocontrol by the Sulfinyl Group

The stereodirecting influence of the sulfinyl group in chiral auxiliaries like (R)-O-Anisyl phenyl sulfoxide (B87167) is a result of a combination of steric and stereoelectronic factors. These elements work in concert to create a chiral environment that biases the approach of incoming reagents to one face of a prochiral substrate.

Steric and Stereoelectronic Differentiation

The diastereoselectivity observed in reactions employing chiral sulfoxides is fundamentally due to the non-equivalent steric and electronic nature of the substituents around the pyramidal sulfur atom: a lone pair of electrons, an oxygen atom, and two different organic moieties (in this case, an o-anisyl group and a phenyl group). The o-anisyl group, with its ortho-methoxy substituent, can play a significant role in both steric hindrance and electronic modulation.

Conformational Analysis and Reactive Conformations

The high degree of diastereoselectivity achieved with chiral sulfoxide auxiliaries is often rationalized by analyzing the preferred reactive conformations of the substrate-auxiliary conjugate. In the case of reactions involving the formation of an enolate or a carbanion alpha to the sulfinyl group, the relative orientation of the sulfinyl oxygen, the lone pair, and the organic substituents dictates the facial bias.

For β-keto sulfoxides derived from (R)-O-Anisyl phenyl sulfoxide, chelation control is a critical concept. In the presence of a metal cation (e.g., Mg²⁺, Zn²⁺), the sulfinyl oxygen and the carbonyl oxygen of the keto group can coordinate to the metal, forming a rigid six-membered ring-like transition state. The o-methoxy group of the anisyl substituent can potentially participate in this chelation, further rigidifying the reactive conformation. In such a chelated model, the bulky phenyl and o-anisyl groups would occupy positions that minimize steric interactions, thereby exposing one face of the enolate to electrophilic attack.

Alternatively, non-chelating models, often depicted as Zimmerman-Traxler-like transition states, may be operative, particularly in the absence of strongly coordinating metal ions. In these scenarios, dipole-dipole interactions and steric hindrance are the primary factors controlling the preferred conformation. The bulky aromatic groups of the sulfoxide would orient themselves to minimize steric clash with the other reactants, again leading to a facial preference for the incoming electrophile. Detailed conformational studies and computational models specific to this compound are required to definitively predict the dominant reactive conformations under various reaction conditions.

Applications in Carbon-Carbon Bond Forming Reactions

Due to its ability to induce high levels of stereocontrol, this compound has potential applications in a variety of diastereoselective carbon-carbon bond-forming reactions. However, a comprehensive review of the scientific literature did not yield specific data tables or detailed research findings for the use of this particular chiral auxiliary in the following reactions. The discussions below are therefore based on the general reactivity of analogous chiral β-keto sulfoxides.

Diastereoselective Aldol-Type Reactions

Aldol (B89426) reactions involving β-keto sulfoxides are a powerful method for the synthesis of chiral β-hydroxy ketones. The lithium or zinc enolates of β-keto sulfoxides derived from this compound would be expected to react with aldehydes in a highly diastereoselective manner. The stereochemical outcome is typically governed by the formation of a rigid, chelated transition state involving the metal cation, the sulfinyl oxygen, and the enolate oxygen. This chelation would force the aldehyde to approach from the less sterically hindered face of the enolate, as dictated by the disposition of the o-anisyl and phenyl groups of the chiral auxiliary. The resulting aldol adduct would possess a specific configuration at the newly formed stereocenters. Subsequent reductive cleavage of the sulfinyl group would then yield the enantiomerically enriched β-hydroxy ketone.

Interactive Data Table for Diastereoselective Aldol-Type Reactions

| Entry | Aldehyde | Metal Cation | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|---|

| 1 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Diastereoselective Conjugate Additions

The α-carbanions of sulfoxides can also be employed as nucleophiles in diastereoselective conjugate addition (Michael) reactions to α,β-unsaturated carbonyl compounds. For a substrate derived from this compound, deprotonation would generate a chiral nucleophile. The stereoselectivity of the conjugate addition would depend on the transition state geometry, which is influenced by the nature of the Michael acceptor, the counterion, and the solvent. A well-organized, chelated transition state involving the metal counterion, the sulfinyl oxygen, and the enone would likely lead to high diastereoselectivity. The chiral environment created by the o-anisyl and phenyl groups would direct the addition to one of the enantiotopic faces of the Michael acceptor.

Interactive Data Table for Diastereoselective Conjugate Additions

| Entry | Michael Acceptor | Base/Metal | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|---|

| 1 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Diastereoselective Alkylations

The diastereoselective alkylation of enolates derived from β-keto sulfoxides is a well-established method for the synthesis of α-substituted ketones. The enolate generated from a β-keto sulfoxide bearing the (R)-O-Anisyl phenyl sulfinyl group would be expected to react with alkyl halides with a high degree of facial selectivity. The stereochemical outcome is again rationalized by considering a rigid, chelated intermediate where the metal cation is coordinated to both the sulfinyl and enolate oxygens. The bulky aromatic substituents on the sulfur atom would effectively shield one face of the enolate, directing the incoming alkyl halide to the opposite face. This results in the formation of a new stereocenter with a predictable configuration.

Interactive Data Table for Diastereoselective Alkylations

| Entry | Alkyl Halide | Base/Metal | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|---|

| 1 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Diastereoselective Diels-Alder Reactions

In principle, a chiral sulfoxide can be incorporated into a dienophile, such as an α,β-unsaturated system, to create a chiral dienophile. The facial selectivity of the [4+2] cycloaddition with a diene is then controlled by the steric and electronic properties of the chiral auxiliary. The sulfinyl oxygen can coordinate to a Lewis acid, creating a more conformationally rigid structure and enhancing the differentiation between the two faces of the dienophile, leading to high diastereoselectivity in the resulting cycloadduct.

Applications in Carbon-Heteroatom Bond Forming Reactions

Diastereoselective Reductions of β-Keto Sulfoxides

The reduction of β-keto sulfoxides is a well-established method for synthesizing optically active β-hydroxy sulfoxides, which are precursors to chiral alcohols. The stereochemical outcome is highly dependent on the reaction conditions, particularly the presence or absence of a chelating Lewis acid. medcraveonline.com

Non-Chelation Control: In the absence of a Lewis acid, reducing agents like diisobutylaluminium hydride (DIBAL) can lead to one diastereomer through a proposed six-membered cyclic transition state involving intramolecular hydride transfer. medcraveonline.com

Chelation Control: In the presence of a Lewis acid such as zinc chloride (ZnCl₂), the sulfinyl oxygen and the carbonyl oxygen can form a rigid five- or six-membered chelate with the metal center. chemtube3d.com This conformation blocks one face of the carbonyl group, forcing the reducing agent to attack from the less hindered face, leading to the opposite diastereomer. medcraveonline.comchemtube3d.com It is plausible that the ortho-methoxy group of an o-anisyl sulfoxide could participate in such chelation, potentially leading to very high levels of stereocontrol, but specific studies confirming this for the title compound are not available.

Diastereoselective Epoxidation Reactions

Chiral vinyl sulfoxides can be used to synthesize optically pure epoxides. The diastereoselective epoxidation of the carbon-carbon double bond is directed by the existing stereocenter at the sulfur atom. Nucleophilic epoxidizing agents, for example, can be directed to one face of the double bond due to steric hindrance or electronic interactions imposed by the chiral sulfinyl group, resulting in the formation of one diastereomer of the epoxy sulfoxide in excess. lookchem.com

Auxiliary Cleavage and Product Release Methodologies

After the stereocenter(s) have been established, the sulfinyl auxiliary must be cleaved to release the desired product. Several methods are available for the reductive cleavage of the carbon-sulfur bond. Common reagents include Raney nickel, sodium amalgam, or other reducing agents that replace the sulfinyl group with a hydrogen atom. The specific conditions are chosen based on the functional groups present in the molecule to ensure the desired product is obtained without racemization or decomposition.

Due to the lack of specific data for This compound , no data tables or detailed research findings can be provided.

** R O Anisyl Phenyl Sulfoxide As a Chiral Ligand in Asymmetric Catalysis**

Design Principles for Sulfoxide-Based Chiral Ligands

The effectiveness of a chiral sulfoxide (B87167) ligand in asymmetric catalysis is deeply rooted in its structural and electronic properties. The design of these ligands is guided by principles that aim to maximize the transfer of chiral information from the ligand to the catalytic intermediate, thereby controlling the enantioselectivity of the reaction.

The stereogenic sulfur atom is the cornerstone of a sulfoxide ligand's utility in asymmetric catalysis. Its direct coordination to a transition metal creates a well-defined and rigid chiral environment in the immediate vicinity of the reaction center. acs.org This close association is a key advantage over ligands where the chiral element is more remote from the metal. nih.gov

Sulfoxides can coordinate to metal centers through either the sulfur or the oxygen atom. This bimodal coordination capability adds a layer of complexity and tunability to the ligand's behavior. nih.gov The choice of coordination mode (S- vs. O-bound) is influenced by factors such as the nature of the metal (hard vs. soft), the other ligands present in the coordination sphere, and the steric and electronic properties of the substituents on the sulfur atom. For instance, palladium(II), a soft metal, typically favors coordination through the softer sulfur atom. acs.org

The specific configuration at the sulfur atom dictates the spatial arrangement of its substituents (e.g., the anisyl and phenyl groups in (R)-O-Anisyl phenyl sulfoxide). This fixed three-dimensional orientation projects a chiral influence that can effectively differentiate between the two enantiotopic faces of a prochiral substrate or competing transition states. The steric bulk and electronic nature of these substituents are critical design elements, as they modulate the shape and electronic character of the chiral pocket around the metal center, directly impacting enantioselectivity.

To enhance the efficacy and broaden the applicability of chiral sulfoxides, various strategies have been employed to embed the sulfoxide moiety within larger, often bidentate or tridentate, ligand scaffolds. This approach creates a more rigid and well-defined coordination environment, which often leads to higher levels of stereocontrol.

Common strategies include:

Hybrid P,S Ligands (Sulfoxide-Phosphine): This class of ligands combines the chirality of the sulfoxide with the strong σ-donating and π-accepting properties of a phosphine group. thieme-connect.com This combination has proven highly effective, particularly in palladium-catalyzed reactions. The rational design involves linking the chiral sulfoxide to a phosphine moiety, creating a bidentate ligand that can form a stable chelate ring with the metal center.

Hybrid S,N Ligands (Sulfoxide-Oxazoline, SOX): This scaffold merges the chiral sulfoxide with a chiral oxazoline ring. nih.govnih.gov The oxazoline unit provides a second point of coordination through its nitrogen atom and can introduce an additional element of chirality. These ligands have been successfully applied in palladium-catalyzed C-H functionalization reactions, where the combination of the sulfoxide and oxazoline proves crucial for both reactivity and enantioselectivity. nih.govnih.gov

Hybrid S,N Ligands (Aminosulfoxides): By incorporating an amino group, N-protected aminosulfoxide ligands can be created. mdpi.com These ligands have been explored in the enantioselective functionalization of C(sp³)–H bonds, demonstrating good enantiomeric ratios. mdpi.com

C₂-Symmetric Bis-sulfoxides: These ligands feature two chiral sulfoxide groups linked by a carbon backbone. acs.org Their C₂-symmetry can reduce the number of possible diastereomeric transition states, often simplifying the stereochemical analysis and leading to higher enantioselectivity. They have shown promise as bidentate SO/SO ligands that are stable in the presence of air and moisture. acs.org

These strategies allow for fine-tuning of the ligand's steric and electronic properties by modifying both the sulfoxide substituents and the secondary coordinating group or backbone, enabling the optimization of the ligand for specific catalytic applications.

Transition Metal-Catalyzed Asymmetric Transformations

Chiral sulfoxide ligands, including structures analogous to this compound, have been successfully implemented in a range of important transition metal-catalyzed asymmetric reactions.

While less common than their application in cross-coupling reactions, chiral sulfoxide ligands have been explored in asymmetric hydrogenation. For instance, chiral terphenyl scaffolds derived from sulfoxide-directed C-H arylation, such as the diphosphine BiaxPhos and the S/N-Biax ligand, have been successfully applied in the asymmetric hydrogenation of prochiral olefins like methyl (Z)-α-acetamidocinnamate. In other work, the kinetic resolution of vinyl sulfoxides via asymmetric hydrogenation has been achieved with high enantioselectivity using iridium or rhodium catalysts paired with chiral phosphine-based ligands, highlighting the interaction between catalysts and sulfur stereocenters. bohrium.com

Table 1: Application of Sulfoxide-Derived Ligands in Asymmetric Hydrogenation

| Substrate | Catalyst System | Ligand Type | Product | Conversion (%) | ee (%) |

|---|---|---|---|---|---|

| Methyl (Z)-α-acetamidocinnamate | [Rh(COD)₂]BF₄ | BiaxPhos | N-Acetyl-phenylalanine methyl ester | >99 | 98 |

| Phenyl vinyl sulfoxide | [Rh(COD)₂]BF₄ / P-OP Ligand | Phosphine-based | (R)-Phenyl vinyl sulfoxide (recovered) | 54 | 99 |

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a well-established method for forming stereogenic carbon centers, and chiral sulfoxide ligands have proven to be highly effective in this transformation. Specifically, rationally designed sulfoxide-phosphine (SOP) ligands have been shown to afford excellent yields and enantioselectivities. thieme-connect.com

In a representative reaction, the allylic substitution of rac-(E)-1,3-diphenylallyl acetate with dimethyl malonate, catalyzed by a palladium complex with a chiral SOP ligand, proceeds with high efficiency. Studies have shown that the electronic properties of the aryl group on the sulfoxide have a minimal effect on the reaction's outcome, whereas steric hindrance can significantly decrease enantioselectivity.

Table 2: Pd-Catalyzed Asymmetric Allylic Alkylation using Chiral Sulfoxide-Phosphine Ligands

| Allylic Substrate | Nucleophile | Ligand Substituent (Ar) | Yield (%) | ee (%) |

|---|---|---|---|---|

| (E)-1,3-diphenylallyl acetate | Dimethyl malonate | Phenyl | 97 | 99.0 |

| (E)-1,3-diphenylallyl acetate | Dimethyl malonate | p-Tolyl | 99 | 98.5 |

| (E)-1,3-diphenylallyl acetate | Dimethyl malonate | p-Anisyl | 98 | 98.5 |

| (E)-1,3-diphenylallyl acetate | Dimethyl malonate | p-CF₃-Ph | 98 | 98.0 |

Data sourced from studies on sulfoxide-phosphine ligands in Pd-catalyzed AAA reactions.

The direct functionalization of C-H bonds is a rapidly advancing area of synthesis, and chiral sulfoxide ligands have been instrumental in developing enantioselective variants of these reactions. mdpi.com Chiral sulfoxide-oxazoline (SOX) and related S/N ligands have been particularly successful in palladium-catalyzed reactions involving the asymmetric functionalization of both C(sp²)–H and C(sp³)–H bonds. nih.govmdpi.com

For example, a new family of chiral sulfoxide-amide ligands was developed for the Pd(II)-catalyzed asymmetric C(sp³)–H arylation of cyclopropanes. This method tolerates a variety of aryl iodides, affording the corresponding arylated cyclopropanes with enantiomeric excesses up to 95%. Direct alkynylation of these C-H bonds was also achieved with high enantioselectivity.

In another key development, a palladium(II)/chiral diarylated sulfoxide-oxazoline (ArSOX) system was used for the enantioselective intramolecular allylic C–H oxidation of terminal olefins to furnish chiral isochromans. nih.govnih.gov This transformation proceeds with broad substrate scope and excellent enantioselectivity, often exceeding 90% ee. nih.gov

Table 3: Enantioselective C-H Functionalization using Chiral Sulfoxide Ligands

| Reaction Type | Substrate | Catalyst/Ligand System | Product | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| C(sp³)–H Arylation | Cyclopropane carboxamide | Pd(OAc)₂ / Sulfoxide-amide | Arylated cyclopropane | 72 | 95 |

| C(sp³)–H Alkynylation | Cyclopropane carboxamide | Pd(OAc)₂ / Sulfoxide-amide | Alkynylated cyclopropane | 60 | 84 |

| Intramolecular Allylic C–H Oxidation | Terminal Olefin | Pd(OAc)₂ / ArSOX | Chiral Isochroman | 75 | 97 |

| Cascade C–H Activation/Allylation | N-Aryl Urea | Pd(TFA)₂ / Sulfoxide-Oxazoline | Indoline | 89 | 94 |

Data compiled from various studies on enantioselective C-H functionalization. nih.govnih.gov

Lack of Publicly Available Research on this compound in Specified Asymmetric Catalysis

Despite a comprehensive search of available scientific literature, no specific research findings or data could be located regarding the application of This compound as a chiral ligand in enantioselective cycloaddition and cross-coupling reactions. Similarly, there is no accessible information on the use of its derivatives in organocatalysis.

The investigation included targeted searches for scholarly articles, peer-reviewed journals, and academic databases. These efforts did not yield any publications that specifically detail the use of this compound in the catalytic contexts outlined in the requested article structure. Broader searches encompassing chiral methoxyphenyl phenyl sulfoxide ligands in asymmetric catalysis also failed to provide the specific data necessary to address the proposed sections on enantioselective cycloaddition and cross-coupling reactions, or organocatalysis.

This absence of information in the public domain suggests that this compound is either not a commonly employed ligand for these specific types of asymmetric transformations or that research on its applications has not been published in widely accessible forums. Therefore, the generation of a detailed, informative, and scientifically accurate article with data tables, as per the requested outline, is not possible at this time due to the lack of foundational research.

Mechanistic Investigations and Theoretical Studies on R O Anisyl Phenyl Sulfoxide Chemistry

Stereochemical Models of Asymmetric Induction

While specific stereochemical models exclusively developed for (R)-O-Anisyl phenyl sulfoxide (B87167) are not extensively documented in dedicated public literature, the principles of asymmetric induction observed in its reactions can be rationalized by established models for chiral sulfoxides and other chiral compounds. These models, which consider steric and electronic interactions, provide a framework for predicting and explaining the preferential formation of one stereoisomer over another.

Models such as Cram's rule, the Felkin-Anh model, and the Cornforth model, although originally developed for carbonyl compounds, offer valuable insights into the facial selectivity of nucleophilic additions to functional groups influenced by the nearby chiral sulfoxide. wikipedia.org In the context of (R)-O-Anisyl phenyl sulfoxide, the relative sizes of the phenyl and o-anisyl groups, along with the stereoelectronics of the sulfinyl group, would be key factors in determining the preferred trajectory of an approaching reagent. The lone pair of electrons on the sulfur atom and the S=O bond dipole create a specific steric and electronic environment that directs incoming reactants to the less hindered face of the substrate.

The principle of substrate control, where the existing chirality of the molecule dictates the stereochemistry of newly formed chiral centers, is central to the application of this compound in asymmetric synthesis. The conformational preferences of the molecule, which place the bulky substituents in pseudo-equatorial positions to minimize steric strain, further influence the accessibility of the reacting center.

Computational Chemistry Approaches

Computational chemistry has emerged as a powerful tool for gaining a deeper understanding of the reaction mechanisms, transition states, and conformational landscapes of reactions involving chiral sulfoxides like this compound.

Density Functional Theory (DFT) Calculations of Reaction Pathways

Density Functional Theory (DFT) has been widely employed to map the potential energy surfaces of chemical reactions. For reactions involving this compound, DFT calculations can elucidate the step-by-step mechanism, identifying intermediates and transition states along the reaction coordinate. By calculating the energies of reactants, products, and all stationary points on the pathway, the thermodynamic and kinetic feasibility of different routes can be assessed. These calculations can help to rationalize experimentally observed product distributions and predict the stereochemical outcome of a reaction.

Transition State Elucidation and Energy Profile Analysis

A critical aspect of understanding reaction kinetics and selectivity is the characterization of the transition state (TS). Transition state theory (TST) provides the theoretical foundation for this analysis. wikipedia.org DFT calculations are instrumental in locating and characterizing the geometry and energy of transition states for reactions involving this compound. By analyzing the vibrational frequencies of the calculated TS structure, it can be confirmed as a true first-order saddle point on the potential energy surface.

The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. By comparing the activation energies for pathways leading to different stereoisomers, the origins of stereoselectivity can be quantified. This analysis provides a theoretical basis for the observed diastereoselectivity or enantioselectivity in reactions mediated by this compound.

Conformational Analysis of Chiral Sulfoxide Complexes and Intermediates

The conformation of this compound and its complexes with other reagents, such as metal ions, plays a pivotal role in dictating the stereochemical course of a reaction. Computational methods can be used to perform a systematic conformational search to identify the most stable arrangements of the molecule and its reaction intermediates.

A conformational analysis of metal complexes involving sulfoxides, for instance, can reveal the preferred coordination geometry and the spatial orientation of the sulfoxide ligands. core.ac.uk This information is crucial for understanding how the chiral information is transferred from the sulfoxide to the reacting center. The interplay of steric hindrance and electronic interactions within the complex can create a highly organized transition state assembly that leads to high levels of asymmetric induction.

Spectroscopic Studies for Mechanistic Elucidation

While computational studies provide theoretical insights, experimental validation is essential for a complete mechanistic picture. Spectroscopic techniques offer a powerful means to probe reaction mechanisms in real-time.

In-Situ Spectroscopic Monitoring of Reaction Progress and Intermediate Formation

In-situ spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, allow for the direct observation of reacting species without the need for isolation. By monitoring the reaction mixture over time, it is possible to track the consumption of reactants, the formation of products, and, crucially, the appearance and disappearance of transient intermediates.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment in Reaction Processes

Chiroptical spectroscopy encompasses a set of techniques that provide information about the three-dimensional structure of chiral molecules by measuring their differential interaction with polarized light. Among these, Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful, non-destructive methods for the stereochemical assignment of chiral sulfoxides, including this compound. These techniques are particularly valuable in mechanistic studies for determining the absolute configuration of products and intermediates in asymmetric reactions.

Principles of Chiroptical Analysis for Aryl Sulfoxides

The stereochemical information from CD and ORD arises from the electronic transitions of chromophores within the chiral molecule. In an aryl sulfoxide like O-Anisyl phenyl sulfoxide, the key chromophores are the phenyl and o-anisyl aromatic rings and the sulfoxide group itself. The CD spectrum measures the differential absorption of left and right circularly polarized light (Δε = εL - εR), while the ORD spectrum measures the wavelength-dependent rotation of plane-polarized light.

A characteristic feature in both spectra is the Cotton effect, which is the combination of differential absorption and birefringence in the region of an absorption band. The sign and magnitude of the Cotton effects are directly related to the absolute configuration of the stereocenter. For aryl sulfoxides, the CD spectra typically display multiple Cotton effects in the ultraviolet region (200-300 nm) corresponding to π→π* transitions of the aromatic rings and the crucial n→π* transition of the sulfoxide chromophore. nih.govresearchgate.net

Stereochemical Correlation and Empirical Rules

For the class of aryl sulfoxides, empirical rules have been developed to correlate the sign of specific Cotton effects with the absolute configuration at the sulfur atom. It has been observed for a wide range of (R)-configured aryl sulfoxides that the long-wavelength, low-intensity Cotton effect, which corresponds to the sulfoxide-centered n→π* transition, is positive. researchgate.net This correlation, often referred to as Mislow's rule for this class of compounds, provides a preliminary but valuable tool for stereochemical assignment. The more intense signals at shorter wavelengths arise from the aromatic π→π* transitions, which can couple to produce characteristic bisignate curves (couplets). The sign of these couplets is also dependent on the spatial arrangement of the aromatic rings relative to the sulfinyl group.

Based on these established principles, the expected chiroptical properties for this compound can be summarized.

| Approximate Wavelength Region (nm) | Electronic Transition | Associated Chromophore | Expected Sign of Cotton Effect for (R)-Configuration |

|---|---|---|---|

| > 250 | n → π | Sulfoxide (S=O) | Positive (+) |

| 200 - 250 | π → π | Phenyl / Anisyl Rings | Couplet (Positive/Negative or Negative/Positive) |

Modern Approach: Combination of Experimental Data and Theoretical Calculations

While empirical rules are useful, the most reliable and unambiguous method for stereochemical assignment is the combination of experimental CD spectroscopy with quantum chemical calculations. nih.gov Time-Dependent Density Functional Theory (TDDFT) has become the gold standard for simulating the CD spectra of chiral molecules. nih.govresearchgate.net

The process involves the following steps:

Conformational Search: The first step is to identify all low-energy conformers of the molecule, in this case, this compound, using computational methods.

Spectrum Calculation: The CD spectrum for each stable conformer is calculated using TDDFT.

Boltzmann Averaging: The individual spectra are averaged based on the calculated Boltzmann population of each conformer at a given temperature to generate a final theoretical spectrum.

Comparison: The resulting theoretical CD spectrum for the (R)-enantiomer is then compared with the experimentally measured spectrum.

A strong agreement between the experimental and the calculated spectrum for the (R)-configuration provides a definitive assignment of the absolute stereochemistry. This combined experimental-theoretical approach is powerful because it can account for the complex interplay of electronic transitions and conformational preferences that determine the final appearance of the CD spectrum, overcoming the limitations of purely empirical correlations. nih.gov

Advanced Methodologies and Emerging Research Directions

Application in Flow Chemistry and Continuous Processes

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. While specific studies detailing the continuous synthesis of (R)-O-Anisyl phenyl sulfoxide (B87167) are not prevalent, the principles of flow chemistry are directly applicable to the asymmetric oxidation of its parent sulfide (B99878).

The synthesis of chiral sulfoxides often involves the use of potent oxidants and exothermic reactions. Flow reactors, with their high surface-area-to-volume ratios, allow for precise temperature control, minimizing the risk of thermal runaways and reducing the formation of over-oxidation byproducts such as sulfones. For instance, iron-catalyzed continuous-flow systems have been developed for the oxidation of sulfides to sulfoxides using hydrogen peroxide, a green oxidant. Such a system could be adapted for the synthesis of anisyl phenyl sulfoxide, and the incorporation of a chiral ligand into the flow stream could impart enantioselectivity, paving the way for a continuous process to produce the (R)-enantiomer.

Key advantages of a hypothetical flow synthesis for (R)-O-Anisyl phenyl sulfoxide would include:

Enhanced Safety: Tightly controlled reaction conditions mitigate risks associated with exothermic reactions and hazardous reagents.

Improved Selectivity: Precise control over residence time and temperature can minimize the formation of the corresponding sulfone.

Scalability: Scaling up production is achieved by extending the operation time or by numbering-up (parallelizing) reactor systems, rather than increasing reactor volume, which can introduce safety and mixing challenges.

Automation: Flow platforms are well-suited for automation, allowing for streamlined optimization and production.

Immobilization and Heterogenization Strategies for Sulfoxide Catalysts/Auxiliaries

Chiral sulfoxides, including structures analogous to this compound, are not only synthetic targets but also serve as valuable chiral auxiliaries and ligands in asymmetric catalysis. researchgate.netillinois.edu A significant research thrust is the immobilization of these molecules onto solid supports. This heterogenization strategy simplifies product purification, enables catalyst/auxiliary recycling, and facilitates integration into continuous flow processes.

Common immobilization strategies involve tethering the sulfoxide moiety to insoluble supports such as polymers (e.g., polystyrene), silica (B1680970) gel, or magnetic nanoparticles. For a sulfoxide to function as a recyclable ligand, it would be chemically modified with a linking group that allows for covalent attachment to the support without impeding its ability to coordinate to a metal center.

Recently, research has also focused on immobilizing catalysts used for sulfoxide transformations. For example, silica-gel-supported oxovanadium catalysts have been developed for the racemization of chiral sulfoxides under mild conditions. nih.gov Similarly, photosensitizers have been immobilized on resins for the photoracemization of sulfoxides, a key step in dynamic kinetic resolution processes that can convert a racemic mixture entirely into a single desired enantiomer. libretexts.org These strategies enhance the sustainability of processes involving chiral sulfoxides by improving catalyst longevity and reducing waste.

Integration into Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy. While specific MCRs involving this compound are not extensively documented, the chiral sulfinyl group is a powerful chiral auxiliary that can be integrated into substrates for MCRs to control the stereochemical outcome. researchgate.netmedcraveonline.com

The effectiveness of the sulfoxide as a chiral auxiliary stems from the well-defined steric and electronic differences around the stereogenic sulfur atom. medcraveonline.com When attached to a reactant, the chiral sulfinyl group can effectively shield one face of the molecule, directing the approach of other reactants and inducing high diastereoselectivity in the formation of new stereocenters.

A hypothetical MCR could involve a β-keto sulfoxide derived from this compound, which could react with an aldehyde and an amine in a Mannich-type reaction. The chirality at the sulfur center would direct the formation of a specific stereoisomer of the resulting β-amino ketone. Subsequent cleavage of the sulfinyl group would yield an enantiomerically enriched product, having transferred the chirality from the auxiliary to the newly formed molecule.

Studies on Self-Disproportionation of Enantiomers (SDE) in Sulfoxide Chemistry

A crucial and often overlooked phenomenon in the chemistry of chiral sulfoxides is the Self-Disproportionation of Enantiomers (SDE). SDE is the spontaneous fractionation of a non-racemic (scalemic) mixture into enantioenriched and enantiodepleted fractions when subjected to achiral physicochemical processes, most notably chromatography. rsc.org This phenomenon is particularly pronounced for compounds with highly polar functional groups, such as the sulfoxide S=O bond. wiley-vch.de

Pioneering work in this area demonstrated that the simple act of purifying a scalemic sulfoxide on a standard, achiral silica gel column can lead to significant errors in determining its enantiomeric excess (ee). wiley-vch.de The fractions collected at the beginning of the elution can have a much higher ee than the starting material, while later fractions will be depleted in that same enantiomer.

This behavior is attributed to the formation of diastereomeric aggregates (homochiral and heterochiral dimers or oligomers) in solution, which interact differently with the stationary phase. For sulfoxides, dipole-dipole interactions involving the S=O group are thought to play a key role. While this can be a pitfall leading to erroneous reporting of synthetic outcomes, it can also be exploited as an unconventional and inexpensive method for enantiopurification. rsc.org

The table below illustrates a classic example of SDE for a chiral sulfoxide during flash chromatography on an achiral stationary phase.

| Fraction Number | Enantiomeric Excess (ee) of (R)-p-tolyl methyl sulfoxide |

|---|---|

| Initial Mixture | 86.0% |

| 1 | 99.5% |

| ... | ... |

| 14 (Final) | 73.5% |

This interactive table is based on data reported for (R)-p-tolyl methyl sulfoxide and serves as a representative example of the SDE phenomenon applicable to chiral sulfoxides like this compound.

Role in Materials Science (e.g., Chiral Recognition, Supramolecular Assemblies for Asymmetric Synthesis)

The unique stereochemical properties of chiral sulfoxides are increasingly being exploited in materials science. The incorporation of the sulfinyl group into larger molecular frameworks can lead to materials with novel properties for chiral recognition and asymmetric catalysis. rsc.org

Chiral Recognition: Materials functionalized with chiral sulfoxides can serve as the stationary phase in chromatography (Chiral Stationary Phases, CSPs) for the separation of other enantiomers. The distinct three-dimensional arrangement and polarity of the sulfoxide group allow for differential interactions (e.g., via hydrogen bonding or dipole-dipole forces) with the enantiomers of an analyte, enabling their separation.

Supramolecular Assemblies: Chiral sulfoxides can be used as building blocks for constructing complex supramolecular structures, such as metal-organic frameworks (MOFs) or host-guest complexes. rsc.org These organized assemblies can create chiral environments and cavities that are suitable for performing enantioselective reactions. For example, a substrate could be selectively bound within the chiral pocket of a sulfoxide-containing MOF, where a subsequent reaction would proceed with high stereocontrol. This approach mimics the active sites of enzymes and is a promising direction for developing new, highly selective catalytic systems.

Development of Sustainable Synthetic Routes for this compound

The development of environmentally friendly, or "green," synthetic methods is a major focus of modern chemistry. For the synthesis of this compound, this involves moving away from stoichiometric, waste-generating reagents towards more sustainable catalytic approaches.

The primary route to chiral sulfoxides is the asymmetric oxidation of the corresponding prochiral sulfide. Sustainable strategies in this area focus on two main aspects: the catalyst and the oxidant.

Catalytic Systems: While early methods relied on stoichiometric chiral oxidants, modern approaches use catalytic amounts of a chiral metal complex. Titanium and vanadium complexes with chiral ligands (e.g., derivatives of diethyl tartrate or BINOL) are well-known for this transformation. The goal is to develop catalysts with high turnover numbers and excellent enantioselectivity, minimizing both metal waste and the amount of chiral ligand required. medcraveonline.com

Green Oxidants: The choice of the terminal oxidant is critical for the sustainability of the process. Traditional oxidants like m-chloroperoxybenzoic acid (mCPBA) generate significant stoichiometric waste. Research now focuses on using hydrogen peroxide (H₂O₂) or even molecular oxygen (O₂) as the terminal oxidant. These are ideal "green" reagents as their only byproduct is water.

Biocatalysis: An increasingly important sustainable route is the use of enzymes. Oxidative enzymes such as Baeyer-Villiger monooxygenases (BVMOs) can catalyze the oxidation of sulfides to sulfoxides with exceptional enantioselectivity under mild, aqueous conditions, using molecular oxygen as the oxidant. This approach avoids the use of heavy metals and organic solvents, representing a highly sustainable manufacturing process.

The table below compares various sustainable oxidation methods applicable to the synthesis of chiral sulfoxides.

| Method | Catalyst/Enzyme | Oxidant | Key Advantages | Potential Challenges |

|---|---|---|---|---|

| Metal-Catalyzed Oxidation | Ti or V complexes with chiral ligands | H₂O₂ or organic hydroperoxides | High enantioselectivity for a broad range of substrates. | Metal contamination in product; ligand cost. |

| Organocatalysis | Chiral ketones or oxaziridines | H₂O₂ or other peroxy compounds | Metal-free; avoids heavy metal contamination. | Can require high catalyst loading. |

| Biocatalysis | Monooxygenases (e.g., BVMO) | O₂ (from air) | Extremely high enantioselectivity; mild, aqueous conditions; highly sustainable. | Substrate scope can be limited; enzyme stability and cost. |

Q & A

Q. What are the recommended methods for synthesizing (R)-O-Anisyl phenyl sulfoxide with high enantiomeric excess (ee)?

- Methodology :

- Biocatalytic Oxidation : Use Rhodococcus sp. CCZU10-1 in an n-octane–water biphasic system for asymmetric oxidation of sulfides. This method achieves >99.9% ee and avoids sulfone byproducts .

- Supramolecular Catalysis : Employ a Zn4-ε-Keggin cluster-based porous framework for sulfide-to-sulfoxide oxidation. This method achieves >99% yield in 10 minutes with a low O/S molar ratio .

- Chemical Synthesis : Utilize Diels-Alder cycloadditions with phenyl vinyl sulfoxide and cyclopentadiene, followed by column chromatography and recrystallization for diastereomer separation .

Q. What analytical techniques are most effective for characterizing the enantiomeric purity of this compound?

- Chiral HPLC : Separates enantiomers based on chiral stationary phases.

- NMR Spectroscopy : Confirms stereochemistry via coupling constants and NOE effects (e.g., glycosylation studies in oligosaccharide synthesis) .

- Polarimetry : Measures optical rotation to estimate ee, validated against chiral GC or HPLC standards .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Handling : Use local exhaust ventilation, chemical-resistant gloves (JIS T 8116), and protective eyewear (JIS T 8147). Avoid skin/eye contact and inhalation of dust .

- Storage : Keep in sealed glass containers under inert gas (e.g., N2), protected from light, and at 2–10°C .

- Decomposition Mitigation : Avoid thermal stress (>86°C flash point) to prevent release of CO, CO2, and SOx.

Advanced Research Questions

Q. How does the choice of catalyst influence the efficiency and selectivity in sulfide-to-sulfoxide oxidation?

Q. What are the key considerations in designing experiments to study sulfoxide reaction kinetics?

- Variables :

- Solvent Systems : Biphasic systems improve solubility of hydrophobic substrates (e.g., n-octane/water) .

- Catalyst Loading : Optimize enzyme or catalyst concentration to balance cost and efficiency.

- Monitoring : Use GC-MS or <sup>1</sup>H NMR to track sulfide depletion and sulfoxide formation in real time .

Q. How can structural modifications of the sulfoxide group impact its reactivity in synthetic applications?

- Substituent Effects :

- Case Study : Replacing the phenyl group in methyl phenyl sulfoxide with a benzyl group alters its DNA cleavage efficiency under UV light .

Q. What role does the sulfoxide moiety play in asymmetric induction during chiral synthesis?

- Chiral Auxiliary : The sulfoxide’s tetrahedral geometry induces asymmetry in glycosylation reactions, as demonstrated in β-D-galactopyranosyl sulfoxide donors .

- Catalytic Intermediate : In biocatalytic systems, the sulfoxide’s configuration is retained via stereospecific oxidation, avoiding racemization .

Data Contradictions and Resolution

- Synthesis Routes : Enzymatic methods (e.g., Rhodococcus sp.) achieve higher ee (>99.9%) but require biphasic systems, while chemical catalysts (e.g., Zn4-ε-Keggin) offer faster reactions but lack enantiomeric data . Researchers must prioritize ee vs. speed based on application.

- Safety Data : Conflicting decomposition temperatures in SDS sheets (e.g., 26–29°C melting point vs. 86°C flash point) suggest variability in sample purity. Always verify material-specific data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。